3-Bromo-4-trifluoromethyl-isoxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-(trifluoromethyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrF3NO/c5-3-2(1-10-9-3)4(6,7)8/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOSUPWUVOHYNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NO1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physicochemical Properties
Detailed experimental physicochemical data for 3-Bromo-4-trifluoromethyl-isoxazole is not extensively documented in public literature. However, its basic molecular properties can be defined.
| Property | Value | Source |
| CAS Number | 1824298-81-8 | chemenu.combldpharm.com |
| Molecular Formula | C₄HBrF₃NO | amadischem.com |
| Molecular Weight | 230.95 g/mol | Calculated |
| Appearance | Not Reported | - |
| Melting Point | Not Reported | - |
| Boiling Point | Not Reported | - |
Advanced Mechanistic Elucidation and Computational Studies on 3 Bromo 4 Trifluoromethyl Isoxazole Transformations
Mechanistic Pathways of Isoxazole (B147169) Ring Formation and Functionalization
The synthesis of 3,4-disubstituted isoxazoles can be intricate, often involving multi-step sequences. The formation of the 3-Bromo-4-trifluoromethyl-isoxazole ring is hypothesized to proceed through pathways analogous to those established for other substituted isoxazoles, primarily involving the construction of the heterocyclic core followed by or concurrent with functionalization.
Radical processes are pivotal in the introduction of trifluoromethyl groups and halogens onto heterocyclic systems. For the synthesis of 4-(trifluoromethyl)isoxazoles, a metal-free, cascade reaction has been reported that proceeds via a radical pathway. organic-chemistry.orgnih.govrsc.orgacs.org This type of reaction typically involves the generation of a trifluoromethyl radical (•CF₃) from a suitable precursor, such as CF₃SO₂Na, initiated by an oxidant. organic-chemistry.orgnih.govrsc.orgacs.org
In a hypothetical pathway for this compound, a precursor molecule could first undergo trifluoromethylation. The •CF₃ radical would add to a suitable position on a precursor, followed by cyclization to form the isoxazole ring. The subsequent bromination at the 3-position could also occur via a radical mechanism, although electrophilic halogenation is also a common pathway for such transformations. nih.gov The regioselectivity of these radical additions is a critical aspect, governed by the electronic and steric properties of the substrate and the radical species.
A plausible reaction sequence could involve:
Generation of the trifluoromethyl radical.
Radical addition to an appropriately substituted precursor.
Intramolecular cyclization to form the 4-trifluoromethyl-isoxazole ring.
Subsequent bromination at the 3-position.
The elucidation of reaction mechanisms hinges on the identification and characterization of transient intermediates. In the context of radical-mediated isoxazole synthesis, key intermediates would include:
Radical Adducts: The initial species formed upon addition of the •CF₃ radical to the precursor molecule.
Cyclized Radicals: Intermediates formed after the intramolecular cyclization but before the final aromatization step.
Isoxazolyl Radicals: If bromination proceeds via a radical pathway on a pre-formed 4-trifluoromethyl-isoxazole, an isoxazolyl radical at the C3 position would be a key intermediate.
Spectroscopic techniques such as electron paramagnetic resonance (EPR) are instrumental in detecting and characterizing radical intermediates. Computational methods, as discussed in the following sections, can also provide invaluable insights into the structure and stability of these transient species.
Theoretical Chemistry Approaches in Understanding Reactivity
Computational chemistry offers a powerful lens through which to examine the intricacies of reaction mechanisms, energetics, and selectivity, especially for complex, multi-step transformations.
Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure and reactivity of organic molecules. nih.govresearchgate.netresearchgate.net For the formation of this compound, DFT calculations can be employed to map the potential energy surface of the reaction, identifying the minimum energy pathways and the structures of all transition states and intermediates.
Table 1: Hypothetical DFT-Calculated Energetic Data for a Proposed Reaction Pathway
| Step | Intermediate/Transition State | Relative Energy (kcal/mol) |
| 1 | Reactants | 0.0 |
| 2 | Trifluoromethyl Radical Adduct | +5.2 |
| 3 | Transition State (Cyclization) | +25.8 |
| 4 | Cyclized Intermediate | -15.3 |
| 5 | Transition State (Bromination) | +18.9 |
| 6 | Products | -30.1 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific DFT calculations for this compound are not publicly available.
A significant challenge in the synthesis of polysubstituted heterocycles is controlling the regioselectivity of functionalization. Computational models can predict the most likely sites for radical attack or electrophilic substitution. nih.gov For the formation of this compound, DFT can be used to calculate the relative stabilities of the different possible regioisomeric products and the transition states leading to them.
Factors influencing regioselectivity include:
Frontier Molecular Orbitals (FMOs): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the reactants can indicate the preferred sites for interaction.
Atomic Charges and Spin Densities: Calculation of Mulliken or Natural Bond Orbital (NBO) charges can reveal the most electrophilic or nucleophilic sites. In radical reactions, the distribution of spin density in radical intermediates is crucial for predicting the site of subsequent reactions.
For example, in the radical trifluoromethylation of an isoxazole precursor, the site of •CF₃ addition will be the one that leads to the most stable radical intermediate. Similarly, the bromination step's regioselectivity can be predicted by comparing the activation energies for substitution at different positions on the 4-trifluoromethyl-isoxazole ring.
Molecular dynamics (MD) simulations provide a means to explore the conformational landscape of molecules and to study their behavior in a simulated environment, such as in a solvent. nih.gov For a molecule like this compound, MD simulations can reveal:
Preferred Conformations: The rotational barriers around the C-C and C-N bonds and the preferred orientation of the substituents.
Solvent Effects: How the presence of a solvent influences the conformational preferences and the accessibility of different reactive sites.
This information is valuable for understanding how the molecule might interact with other reagents or biological targets. For instance, understanding the accessible conformations can aid in the design of subsequent reactions or in predicting its binding mode to a protein.
Applications in Organic Synthesis
A Key Building Block for Discovery Chemistry
The dual functionality of this compound—a trifluoromethyl group to impart desirable physicochemical properties and a bromine atom for versatile chemical coupling—makes it an attractive starting material for discovery chemistry programs. Its structure is ideal for the synthesis of libraries containing hundreds or thousands of related compounds. These libraries can then be screened against biological targets to identify new lead compounds in drug discovery or new active ingredients for agrochemicals.
Potential in Medicinal and Agrochemical Research
The trifluoromethyl-isoxazole motif is a recognized pharmacophore. For example, trisubstituted isoxazoles have been identified as potent allosteric inhibitors of the nuclear receptor RORγt, a target for autoimmune diseases. nih.gov Furthermore, recent studies have demonstrated that incorporating a trifluoromethyl group into isoxazole-based molecules can significantly enhance their anticancer activity. rsc.org Given these precedents, this compound is a highly relevant precursor for the synthesis of novel candidates in oncology, immunology, and other therapeutic areas, as well as for the development of new-generation pesticides and herbicides.
Concluding Perspectives and Future Research Directions in the Chemistry of 3 Bromo 4 Trifluoromethyl Isoxazole
Emerging Methodologies for Precise Functionalization of Halogenated Trifluoromethyl Isoxazoles
The ability to selectively introduce new functional groups into the 3-Bromo-4-trifluoromethyl-isoxazole core is paramount for its application in various fields of chemical science. The bromine atom at the 3-position serves as a key handle for a variety of transformations, most notably transition-metal-catalyzed cross-coupling reactions.
Recent advancements in palladium-catalyzed reactions have opened new avenues for the derivatization of this scaffold. The Sonogashira coupling, a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, represents a promising strategy. wikipedia.orglibretexts.org While specific examples with this compound are still emerging in the literature, the general applicability of this reaction to bromo-substituted heterocycles suggests its high potential. The use of palladium-phosphine complexes, such as those derived from Pd(PPh₃)₄ or Pd(dppf)Cl₂, often in the presence of a copper(I) co-catalyst, facilitates the coupling of various terminal alkynes under mild conditions. libretexts.org The development of copper-free Sonogashira protocols is also a significant area of research, aiming to provide more environmentally friendly and cost-effective synthetic routes. libretexts.org
Beyond alkynes, the Suzuki-Miyaura coupling enables the introduction of a wide range of aryl and heteroaryl moieties. This reaction typically employs a palladium catalyst and a base to couple an organoboron reagent with the bromo-isoxazole. The choice of ligand for the palladium catalyst is crucial for achieving high efficiency and selectivity.
Another burgeoning area is the use of photoredox catalysis for the functionalization of halogenated heterocycles. This approach utilizes visible light to initiate single-electron transfer processes, enabling transformations that are often difficult to achieve through traditional thermal methods. The application of photoredox catalysis to C-H functionalization reactions of isoxazoles, for instance, could provide a direct route to new derivatives without the need for pre-functionalization.
The table below summarizes potential cross-coupling reactions for the functionalization of this compound, based on established methodologies for related bromo-heterocyclic compounds.
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Potential Product |
| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₄, CuI, Base | 3-Alkynyl-4-trifluoromethyl-isoxazole |
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid | Pd(dppf)Cl₂, Base | 3-Aryl/Heteroaryl-4-trifluoromethyl-isoxazole |
| Buchwald-Hartwig Amination | Amine | Pd Catalyst, Ligand, Base | 3-Amino-4-trifluoromethyl-isoxazole |
| Heck Coupling | Alkene | Pd Catalyst, Base | 3-Alkenyl-4-trifluoromethyl-isoxazole |
| Stille Coupling | Organostannane | Pd Catalyst | 3-Substituted-4-trifluoromethyl-isoxazole |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The unique electronic interplay between the bromine atom, the electron-withdrawing trifluoromethyl group, and the isoxazole (B147169) ring in this compound gives rise to a rich and largely unexplored reactivity landscape. While the functionalization at the C-Br bond is a primary focus, the potential for other transformations warrants significant investigation.
One area of interest is the exploration of nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the trifluoromethyl group is expected to activate the isoxazole ring towards nucleophilic attack. However, the regioselectivity of such reactions, particularly in the presence of the bromine atom, requires detailed study. Computational investigations using methods like Density Functional Theory (DFT) can provide valuable insights into the reaction mechanism and predict the most likely sites of nucleophilic attack. nih.gov
Furthermore, the potential for ring-opening and rearrangement reactions of the isoxazole core under specific conditions, such as thermal or photochemical stimuli, presents an exciting avenue for discovering unprecedented transformations. rsc.org The strain within the five-membered ring, coupled with the electronic influence of the substituents, could lead to novel molecular scaffolds that are not readily accessible through conventional synthetic routes.
The development of synergistic catalytic systems, where two or more catalysts work in concert to promote a transformation, could also unlock new reactivity patterns. For instance, the combination of a transition metal catalyst with an organocatalyst or a photoredox catalyst might enable previously inaccessible functionalizations of the this compound framework.
Development of Advanced Computational Tools for Predictive Synthesis and Mechanism Discovery
The rational design of synthetic routes and the elucidation of complex reaction mechanisms are increasingly reliant on advanced computational tools. For a molecule as nuanced as this compound, these tools are indispensable for accelerating research and discovery.
Density Functional Theory (DFT) has proven to be a powerful method for investigating the electronic properties, reactivity, and reaction mechanisms of organic molecules. researchgate.netmdpi.com In the context of this compound, DFT calculations can be employed to:
Predict Regioselectivity: Determine the most favorable sites for electrophilic and nucleophilic attack, guiding the design of selective functionalization strategies. nih.gov
Elucidate Reaction Mechanisms: Map out the potential energy surfaces of various transformations, identifying transition states and intermediates to provide a detailed understanding of how reactions occur. nih.gov
Rationalize Catalyst Performance: Model the interaction between the isoxazole substrate and transition metal catalysts to understand the factors that govern catalytic activity and selectivity.
Machine Learning (ML) is rapidly emerging as a transformative tool in chemical synthesis. nih.govchemistryviews.org By training algorithms on large datasets of chemical reactions, ML models can learn to predict various aspects of a chemical transformation. For the functionalization of this compound, ML could be applied to:
Predict Reaction Outcomes: Forecast the yield and selectivity of a reaction under a given set of conditions, enabling the rapid screening of potential synthetic routes.
Optimize Reaction Conditions: Identify the optimal catalyst, solvent, temperature, and other parameters to maximize the efficiency of a desired transformation.
Discover New Catalysts: Screen virtual libraries of potential catalysts to identify promising candidates for specific reactions, accelerating the discovery of novel and more efficient catalytic systems. sciforum.netnih.gov
The integration of DFT calculations with machine learning models holds particular promise. DFT can provide high-fidelity data on a smaller set of reactions, which can then be used to train ML models to make accurate predictions on a much larger chemical space. This synergistic approach will be crucial for navigating the complex reactivity of this compound and unlocking its full potential as a cornerstone of modern chemical synthesis.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-bromo-4-trifluoromethyl-isoxazole, and how do reaction conditions influence yields?
- Methodology : A common approach involves cyclization of β-diketones or β-ketonitriles with hydroxylamine hydrochloride in pyridine under reflux (8–12 hours). For example, describes a similar isoxazole synthesis using hydroxylamine HCl and monitoring via TLC. Purification typically employs column chromatography with petroleum ether/ethyl acetate gradients .
- Key Variables : Reaction temperature (e.g., 130°C for optimal cyclization), stoichiometry of hydroxylamine, and solvent choice (pyridine vs. ethanol) significantly impact yield and purity.
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Look for characteristic peaks:
- Isoxazole ring protons (δ 6.99–8.00 ppm for aromatic protons, as in ).
- Trifluoromethyl groups show splitting patterns in ¹³C NMR (~120–125 ppm for CF₃) .
- IR : Absorbance at ~1500 cm⁻¹ (C=N stretch) and ~1248 cm⁻¹ (C-Br stretch) confirms functional groups (see ) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 464 [M+1] in ) validate molecular weight .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethyl group affect the reactivity of this compound in cross-coupling reactions?
- Methodology : The CF₃ group deactivates the isoxazole ring, requiring palladium-catalyzed couplings (e.g., Suzuki-Miyaura) with stronger bases (e.g., Cs₂CO₃) and elevated temperatures (80–100°C). highlights similar brominated triazine couplings using Pd catalysts .
- Contradictions : Some studies report lower yields with CF₃-substituted substrates due to steric hindrance, necessitating ligand optimization (e.g., XPhos vs. SPhos) .
Q. What strategies resolve contradictory crystallographic data for halogenated isoxazole derivatives?
- Case Study : shows bond angle deviations (e.g., C18—C17—N7 = 123.8° vs. expected 120° for sp² hybridization).
- Resolution :
Validate data with high-resolution X-ray diffraction (single-crystal analysis).
Compare with computational models (DFT calculations) to assess steric/electronic distortions .
Re-examine sample purity (e.g., hydrate formation in may alter crystallinity) .
Q. How can computational chemistry predict regioselectivity in electrophilic substitutions of this compound?
- Methodology :
- Use DFT (B3LYP/6-31G*) to calculate Fukui indices and electrostatic potential maps.
- The bromine atom directs electrophiles to the C5 position, while CF₃ stabilizes adjacent negative charges, favoring C2 substitution in some cases (see for analogous thiazole systems) .
Experimental Design & Optimization
Q. What are the critical parameters for scaling up the synthesis of this compound while maintaining purity?
- Optimization Checklist :
- Temperature Control : Avoid exothermic side reactions (e.g., decomposition above 140°C, as noted in ) .
- Solvent Choice : Pyridine enhances cyclization but complicates purification; ethanol/water mixtures may improve scalability.
- Workup : Neutralize with 1:1 HCl ( ) to precipitate impurities before column chromatography .
Q. How do steric and electronic effects influence the biological activity of this compound derivatives?
- Case Study : ’s triazole-thione derivative (6k) shows bioactivity attributed to the Br-CF₃ motif enhancing lipophilicity and target binding.
- Design Strategy :
- Replace Br with smaller halogens (Cl/F) to reduce steric bulk.
- Introduce electron-donating groups (e.g., -OCH₃) to modulate electronic effects (see for fluorophenyl analogs) .
Data Analysis & Interpretation
Q. How to address discrepancies in elemental analysis (e.g., C, H, N) for halogenated isoxazoles?
- Troubleshooting :
- Sample Hydration : notes hygroscopic tendencies; dry samples at 60°C under vacuum before analysis .
- Instrument Calibration : Use certified standards (e.g., sulfanilamide) to calibrate CHNS analyzers.
- Contamination : Halogenated byproducts (e.g., ’s thiazole derivatives) may skew results; validate via HPLC .
Safety & Environmental Considerations
Q. What are the key hazards associated with handling this compound, and how can risks be mitigated?
- Safety Protocol :
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
